2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with 3,6,8-trimethylquinoline in the presence of a strong acid like sulfuric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Solvents such as toluene or dichloromethane are often used in the reaction stages to facilitate the process . The use of catalysts and controlled temperature conditions are crucial to achieving efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
- 3,6,8-Trimethylquinoline-4-carboxylic acid
- 4-Chlorophenylquinoline derivatives
Uniqueness
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and 3,6,8-trimethyl groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-8-11(2)17-15(9-10)16(19(22)23)12(3)18(21-17)13-4-6-14(20)7-5-13/h4-9H,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSAKVHXUBBSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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